N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
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Description
N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
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Scientific Research Applications
Biological Effects of Acetamide Derivatives
Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, continue to hold commercial importance, with expanded knowledge on their biological effects. Research by Kennedy (2001) outlines the diverse biological responses these chemicals elicit, highlighting their significance in toxicology and potential usage in various scientific applications (Kennedy, 2001).
Antituberculosis Activity of Organotin Complexes
Iqbal, Ali, and Shahzadi (2015) reviewed the antituberculosis activity of organotin complexes, emphasizing the structural diversity and the influence of ligand environments on their biological activity. This research points to the potential of organotin complexes in medicinal chemistry, which could extend to compounds with similar structures (Iqbal, Ali, & Shahzadi, 2015).
Sulfonamides in Drug Development
Carta, Scozzafava, and Supuran (2012) discussed the significance of the sulfonamide group in drug development, highlighting its presence in a variety of therapeutics, from diuretics and carbonic anhydrase inhibitors to antiepileptics and COX2 inhibitors. This review suggests the versatility and importance of sulfonamide-containing compounds in creating effective medications (Carta, Scozzafava, & Supuran, 2012).
Analytical and Bioactive Studies of Dimethyl Sulfoxide (DMSO)
Research on DMSO, a compound known for its solvent properties and biological activity, underscores the importance of studying chemical interactions and bioactivities of organic compounds. Kiefer, Noack, and Kirchner (2011) reviewed hydrogen bonding in mixtures of DMSO and cosolvents, which could be relevant to understanding the behavior of complex organic molecules in various solvents (Kiefer, Noack, & Kirchner, 2011).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-18-7-6-8-19(2)22(18)23-21(26)17-24-12-14-25(15-13-24)29(27,28)16-11-20-9-4-3-5-10-20/h3-11,16H,12-15,17H2,1-2H3,(H,23,26)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPVKLKAIORPHW-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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